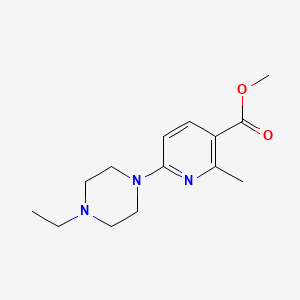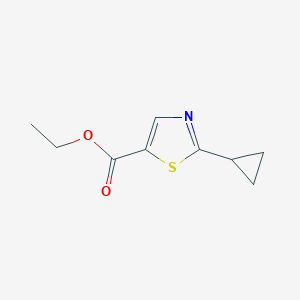
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl and m-tolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and m-tolyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include temperatures ranging from 50°C to 150°C and reaction times from several hours to days, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its bioactivity, and the p-tolyl and m-tolyl groups can enhance its interaction with biological targets .
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The p-tolyl and m-tolyl groups can further enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1H-1,2,4-Triazole
- 3-Amino-1,2,4-triazole
- 5-Phenyl-1H-1,2,4-triazole
Uniqueness
What sets p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine apart is the presence of both p-tolyl and m-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propriétés
Formule moléculaire |
C17H18N4 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
(4-methylphenyl)-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-6-8-13(9-7-11)15(18)17-19-16(20-21-17)14-5-3-4-12(2)10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
Clé InChI |
IITWSZRHHGHJRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC(=C3)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



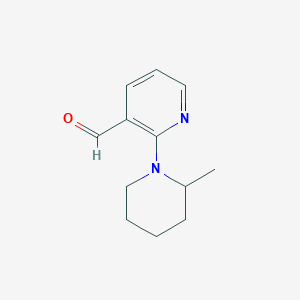
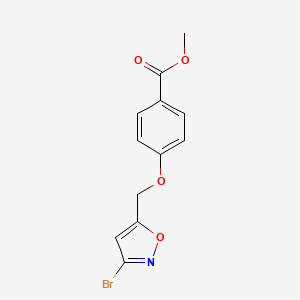

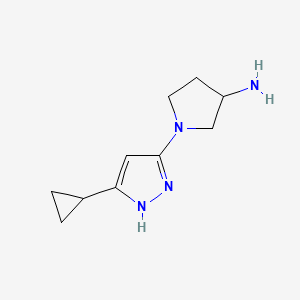


![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
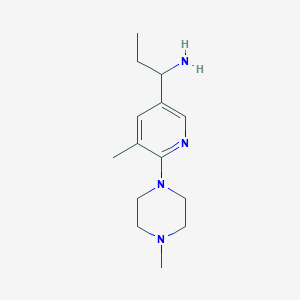
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
